molecular formula C19H16BrNO2S B2809744 2-bromo-5-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide CAS No. 1796947-13-1

2-bromo-5-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide

Cat. No.: B2809744
CAS No.: 1796947-13-1
M. Wt: 402.31
InChI Key: HIZHVFYOOWVDIM-UHFFFAOYSA-N
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Description

2-bromo-5-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a methoxy group, and a thiophene ring attached to a benzyl group

Scientific Research Applications

2-bromo-5-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be utilized in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.

    Biological Studies: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Mechanism of Action

While the exact mechanism of action for “2-bromo-5-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide” is not specified, similar compounds have shown anti-inflammatory and analgesic activities .

Safety and Hazards

Safety and hazards of similar compounds include statements like H302, H315, H319, H335 and precautionary statements like P261, P305, P338, P351 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide typically involves multiple steps:

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base like sodium hydroxide.

    Thiophene Attachment: The thiophene ring can be attached through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of thiophene.

    Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the intermediate with benzylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of 5-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-5-methoxybenzamide: Lacks the thiophene and benzyl groups, which may result in different biological activity and electronic properties.

    5-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide: Lacks the bromine atom, which can affect its reactivity and interactions with molecular targets.

Uniqueness

2-bromo-5-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide is unique due to the combination of its functional groups, which confer specific electronic and steric properties. This uniqueness can be leveraged in the design of novel compounds with tailored properties for specific applications.

Properties

IUPAC Name

2-bromo-5-methoxy-N-[(2-thiophen-3-ylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO2S/c1-23-15-6-7-18(20)17(10-15)19(22)21-11-13-4-2-3-5-16(13)14-8-9-24-12-14/h2-10,12H,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZHVFYOOWVDIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC=CC=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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